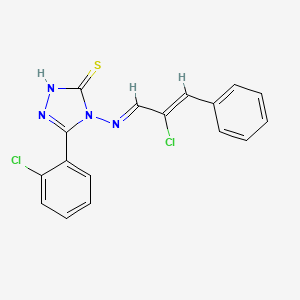
lithium-6(1+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium-6(1+);chloride, commonly known as lithium chloride, is a chemical compound with the formula LiCl. It is a white, hygroscopic solid that is highly soluble in water. Lithium chloride is an ionic compound, consisting of lithium cations (Li⁺) and chloride anions (Cl⁻). This compound is notable for its high solubility in polar solvents and its hygroscopic properties, which means it readily absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Lithium hydroxide reacts with hydrochloric acid to produce lithium chloride and water[ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]
Reaction with Lithium Carbonate: Lithium carbonate reacts with hydrochloric acid to form lithium chloride, carbon dioxide, and water[ \text{Li}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrially, lithium chloride is produced by the reaction of lithium carbonate with hydrochloric acid. The resulting solution is evaporated to obtain lithium chloride crystals, which are then separated from the solution .
Chemical Reactions Analysis
Types of Reactions
Lithium chloride undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium chloride can participate in redox reactions, although it is more commonly involved in ionic reactions due to its ionic nature.
Substitution Reactions: Lithium chloride can react with other halides to form different lithium halides. For example, it reacts with sulfuric acid to form lithium sulfate and hydrogen chloride[ 2\text{LiCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + 2\text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with lithium chloride include sulfuric acid, sodium hydroxide, and other halides. The reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions involving lithium chloride include lithium sulfate, lithium hydroxide, and various lithium halides .
Scientific Research Applications
Lithium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a desiccant for drying air streams and as a flux in the production of lithium metal by electrolysis.
Biology: Lithium chloride is used in molecular biology for the precipitation of RNA from cellular extracts.
Medicine: Lithium salts, including lithium chloride, are used in the treatment of bipolar disorder due to their mood-stabilizing effects.
Industry: It is used in large dehumidification systems, in the air conditioning industry, and as an electrolyte in lithium-ion batteries
Mechanism of Action
The precise mechanism of action of lithium chloride in biological systems is not fully understood. it is known to affect several molecular targets and pathways:
Glutamate Receptors: Lithium chloride helps regulate the levels of glutamate between neurons, preventing excessive or insufficient amounts that can lead to mania or depression.
Glycogen Synthase Kinase-3 (GSK-3): Lithium chloride inhibits GSK-3, which is involved in various cellular processes, including the regulation of mood and behavior.
Comparison with Similar Compounds
Lithium chloride can be compared with other lithium halides, such as lithium fluoride, lithium bromide, and lithium iodide:
Lithium Fluoride (LiF): Less soluble in water compared to lithium chloride.
Lithium Bromide (LiBr): More hygroscopic and used in air conditioning systems.
Lithium Iodide (LiI): Used in organic synthesis and as a solid-state electrolyte in batteries
Lithium chloride is unique due to its high solubility in polar solvents and its extensive use in various industrial and scientific applications.
Properties
CAS No. |
20227-31-0 |
|---|---|
Molecular Formula |
ClLi |
Molecular Weight |
41.47 g/mol |
IUPAC Name |
lithium-6(1+);chloride |
InChI |
InChI=1S/ClH.Li/h1H;/q;+1/p-1/i;1-1 |
InChI Key |
KWGKDLIKAYFUFQ-HCMAANCNSA-M |
Isomeric SMILES |
[6Li+].[Cl-] |
Canonical SMILES |
[Li+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)

![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)

![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)


![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)




